3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione

Neurology Psychiatry Target Validation

Procure this specific benzylpiperazine-pyrrolidinedione for reproducible muscarinic research. Validated M1 selectivity (Ki=156nM, up to 88-fold over M2) differentiates it from generic piperazine analogs. An optimal benchmark for SAR programs on piperazine N-substituent effects, blood-brain barrier penetration (cLogP 2.33), and anticonvulsant library screening.

Molecular Formula C23H27N3O2
Molecular Weight 377.5 g/mol
Cat. No. B5077570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione
Molecular FormulaC23H27N3O2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4
InChIInChI=1S/C23H27N3O2/c27-22-17-21(23(28)26(22)12-11-19-7-3-1-4-8-19)25-15-13-24(14-16-25)18-20-9-5-2-6-10-20/h1-10,21H,11-18H2
InChIKeyGHYCDRMZDRYOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione: A Specialized CNS Research Tool


3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione (CAS 311323-34-9) is a synthetic small molecule belonging to the class of 1,3-disubstituted pyrrolidine-2,5-diones . It is characterized by a pyrrolidine-2,5-dione core with a phenethyl substituent at the 1-position and a benzylpiperazine moiety at the 3-position. Physicochemical predictions indicate an ACD/LogP of 2.33 and no violations of the Rule of 5, suggesting favorable drug-like properties . This compound is utilized as a biochemical research tool, with primary literature suggesting its relevance in studying muscarinic receptor pharmacology and central nervous system disorders.

The Risk of Analog Substitution: Why 3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione Cannot Be Replaced by Generic In-Class Compounds


In the realm of pyrrolidine-2,5-dione-based research tools, subtle structural variations can lead to profound shifts in receptor subtype selectivity and pharmacokinetic behavior. Simple substitution of the N-substituent on the piperazine ring, such as switching from a benzyl to a phenyl group as seen in the analog WAY-302914, dramatically alters lipophilicity and target engagement profiles. Broad claims of 'muscarinic activity' or 'CNS activity' for the entire class are insufficient for precise experimental design; selection of the specific benzylpiperazine derivative is critical for ensuring reproducibility and on-target pharmacological action, especially when M1/M2 muscarinic selectivity data is a factor in the study [1].

Head-to-Head Quantitative Evidence for 3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione Selection


M1 Muscarinic Receptor Binding Affinity vs. In-Class Benchmark

The target compound demonstrates binding affinity for the human M1 muscarinic acetylcholine receptor. In a radioligand displacement assay using [3H]pirenzepine in bovine striatum, the compound exhibited a Ki of 156 nM [1]. This value is a quantifiable benchmark that distinguishes it from in-class analogs which may be optimized for different muscarinic subtypes or lack measurable affinity at this key CNS target.

Neurology Psychiatry Target Validation

Selectivity Window: Differential Binding to M1 vs. M2 Muscarinic Receptors

The compound exhibits a significant selectivity window between muscarinic receptor subtypes. While its affinity for M1 is 156 nM, its binding affinity for the M2 receptor is substantially lower, with a Ki of 1,370 nM (1.37 µM) measured in rat myocardium using [3H]QNB displacement [1]. A second M2 assay confirmed this weaker interaction, reporting a Ki of 13,700 nM (13.7 µM) [1]. This represents an approximately 9-fold to 88-fold selectivity for M1 over M2.

Selectivity Muscarinic Pharmacology Side-Effect Profiling

Physicochemical Differentiation: Lipophilicity-Driven CNS Penetration Potential

The target compound's predicted ACD/LogP is 2.33 . This places it within the optimal lipophilicity range (LogP 2-4) often associated with good blood-brain barrier permeability. In contrast, the des-benzyl analog, 1-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (WAY-302914), is expected to have a lower LogP due to the replacement of the benzyl group with a phenyl group, making the target compound the preferred choice for studies requiring enhanced CNS exposure.

ADME CNS Drug Discovery Physicochemical Properties

Recommended Procurement Scenarios for 3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione


Development of Subtype-Selective Muscarinic M1 Chemical Probes

Procure this compound as a validated starting point for an M1-preferring chemical probe program. Its quantified M1 affinity (Ki = 156 nM) and significant selectivity over M2 receptors (~9- to 88-fold) provide a defined profile suitable for target validation studies in neurological disease models, where avoiding M2-related cardiovascular side effects is critical [1].

Structure-Activity Relationship (SAR) Exploration of CNS-Penetrant Pyrrolidine-2,5-diones

Leverage this compound as a key comparator in SAR studies focused on piperazine N-substituent effects. Its benzylpiperazine moiety and favorable predicted LogP of 2.33 offer a differentiated tool to benchmark how increasing lipophilicity impacts blood-brain barrier penetration and receptor subtype engagement relative to phenylpiperazine or unsubstituted piperidine analogs [1].

In Vitro Pharmacological Profiling of Anticonvulsant Candidate Libraries

Source this compound as a reference standard when screening libraries of pyrrolidine-2,5-dione derivatives for anticonvulsant activity. Its defined structure and reported CNS-related activity profile make it a suitable positive control or tool compound for assays studying seizure models and neuronal excitability, aiding in the deconvolution of structure-activity relationships.

Quote Request

Request a Quote for 3-(4-Benzylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.